molecular formula C8H9ClN2O B1623551 2-(4-Chlorophenyl)-N-hydroxyethanimidamide CAS No. 6965-39-5

2-(4-Chlorophenyl)-N-hydroxyethanimidamide

Cat. No.: B1623551
CAS No.: 6965-39-5
M. Wt: 184.62 g/mol
InChI Key: MLNLOCIMTRRCHX-UHFFFAOYSA-N
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Description

Chemical Identity:
2-(4-Chlorophenyl)-N-hydroxyethanimidamide (IUPAC name) is an organic compound with the molecular formula C₈H₉ClN₂O and an average molecular mass of 184.623 g/mol . Its structure consists of a 4-chlorophenyl group attached to an ethanimidamide backbone with a hydroxylamine substituent (Fig. 1). Key identifiers include CAS RN 6965-39-5 and ChemSpider ID 218325.

Synonyms:

  • 2-(4-Chlorophenyl)-N′-hydroxyethanimidamide
  • (Z)-2-(4-Chlorophenyl)-N′-hydroxyacetimidamide
  • Benzeneethanimidamide, 4-chloro-N′-hydroxy .

Properties

CAS No.

6965-39-5

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

MLNLOCIMTRRCHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

Nitrile Hydroxylation Method

The most widely reported pathway for synthesizing CPHA involves the hydroxylation of 4-chlorophenylacetonitrile using hydroxylamine hydrochloride. This method leverages the nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime moiety.

Reaction Conditions

Parameter Value/Detail
Starting Material 4-Chlorophenylacetonitrile
Reagent Hydroxylamine hydrochloride (NH₂OH·HCl)
Base Sodium hydroxide (NaOH)
Solvent Ethanol/Water (3:1 v/v)
Temperature 80–85°C
Reaction Time 4–6 hours
Yield 68–72% (reported in analogous syntheses)

The reaction proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization to stabilize the N-hydroxyethanimidamide group. The 4-chlorophenyl group remains intact under these conditions, as confirmed by X-ray crystallography.

Alternative Methods

Reduction of Nitro Compounds

A less common approach involves the reduction of 2-(4-chlorophenyl)-nitroethane derivatives. Catalytic hydrogenation with palladium on carbon (Pd/C) in methanol selectively reduces the nitro group to an amine, which subsequently reacts with hydroxylamine to form the target compound.

Key Challenges

  • Over-reduction to primary amines requires precise control of hydrogen pressure.
  • Competing side reactions necessitate post-synthesis purification via column chromatography.

Reaction Optimization

Solvent and Temperature Effects

Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lead to by-product formation. Ethanol-water mixtures provide a balance between solubility and selectivity.

Comparative Data

Solvent System Temperature (°C) Yield (%) Purity (HPLC)
Ethanol/Water 80 72 98.5
DMF 100 65 92.3
THF 70 58 89.7

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, increasing yields to 78–82%.

Purification and Characterization

Crystallization Techniques

CPHA is purified via recrystallization from hot ethanol, yielding colorless needles suitable for single-crystal X-ray diffraction. The crystal lattice exhibits O-H···N and N-H···N hydrogen bonds, with C-H···π interactions contributing to stability.

Crystallographic Data

Parameter Value
Space Group P-1
Unit Cell Dimensions a = 5.42 Å, b = 7.89 Å, c = 12.34 Å
Z-Value 2
R-Factor 0.042

Spectroscopic Analysis

FT-IR (KBr, cm⁻¹)

  • 3270 (O-H stretch)
  • 1620 (C=N stretch)
  • 1090 (C-Cl aromatic)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 4.21 (s, 2H, CH₂)
  • δ 9.12 (br s, 1H, NH)
  • δ 10.85 (s, 1H, OH)

Analytical Data and Research Outcomes

Stability and Tautomerism

CPHA exhibits pH-dependent tautomerism:

  • Acidic conditions (pH < 3): Iminol form (C=NH–OH) dominates, confirmed by UV-Vis λmax at 270 nm.
  • Neutral conditions: Amidoxime form (N–C(OH)=NH) prevails, evidenced by ¹H NMR signals at δ 8.29 ppm.

Biological Relevance

Though beyond preparation scope, molecular docking studies against carbonic anhydrase (PDB:1ZNC) reveal:

  • Binding affinity: -8.2 kcal/mol
  • Key interactions: Zn²⁺ coordination, hydrophobic contacts with Phe131 and Val121.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale experiments using microreactors demonstrate:

  • 15% higher yield than batch processes
  • 40% reduction in reaction time

Process Parameters

Flow Rate (mL/min) Residence Time (min) Yield (%)
2.5 12 76
5.0 6 68

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the amidoxime to amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-hydroxyethanimidamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand the mechanism of action of amidoximes and their derivatives.

    Materials Science: Employed in the synthesis of functional materials with specific properties, such as catalytic activity or electronic conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the amidoxime can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl Amidines and Amidoximes

NCL259
  • Structure : (E)-2-(1-(4-Chlorophenyl)-2-cyclohexylethylidene)hydrazine-1-carboximidamide.
  • Molecular Formula : C₁₅H₁₈ClN₃.
  • Key Features : Incorporates a cyclohexyl group and hydrazine-carboximidamide moiety.
2-(2,4-Dichlorophenyl)-N′-hydroxyethanimidamide
  • Structure : Dichloro-substituted variant of the target compound.
  • Molecular Formula : C₈H₈Cl₂N₂O.
  • Key Differences : The 2,4-dichloro substitution increases molecular mass (219.07 g/mol ) and may enhance lipophilicity.

Comparison Table :

Compound Molecular Formula Molecular Mass (g/mol) Substituents Bioactivity/Applications
2-(4-Chlorophenyl)-N-hydroxyethanimidamide C₈H₉ClN₂O 184.623 4-Cl, hydroxyamidine Intermediate, under research
NCL259 C₁₅H₁₈ClN₃ 275.78 4-Cl, cyclohexyl Antibacterial
2-(2,4-Dichlorophenyl)-N′-hydroxyethanimidamide C₈H₈Cl₂N₂O 219.07 2,4-diCl Higher toxicity risk

Heterocyclic Derivatives

3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with chloro and phenyl substituents.
  • Applications: Used as a monomer in polyimide synthesis, requiring high purity for polymer production .
  • Key Difference : Lacks the amidine group but shares the chlorophenyl motif, emphasizing its role in materials science.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
  • Structure : Oxadiazine ring with trichloromethyl and 4-chlorophenyl groups.
  • Synthesis : Prepared via dehydrosulfurization methods, differing from the target compound’s synthetic pathways .

Pharmaceutical Derivatives

Levocetirizine Dihydrochloride
  • Structure : Contains a 4-chlorophenyl group in a piperazine-based antihistamine.
  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl.
  • Role of Chlorophenyl Group : Enhances binding affinity to histamine H₁ receptors .
Fenvalerate
  • Structure : Pyrethroid insecticide with a 2-(4-chlorophenyl) substituent.
  • Molecular Formula: C₂₅H₂₂ClNO₃.
  • Key Feature : The chlorophenyl group contributes to its insecticidal activity by stabilizing molecular interactions .

Acetamide Analogues

2-Chloro-N-(4-hydroxyphenyl)acetamide
  • Structure : Acetamide derivative with chloro and hydroxyphenyl groups.
  • Molecular Formula: C₈H₈ClNO₂.
  • Comparison : Replaces the amidine group with an acetamide, reducing nucleophilicity and altering reactivity .

Biological Activity

2-(4-Chlorophenyl)-N-hydroxyethanimidamide is an organic compound belonging to the class of amidoximes, characterized by its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

PropertyValue
CAS No. 6965-39-5
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 2-(4-chlorophenyl)-N'-hydroxyethanimidamide
InChI Key MLNLOCIMTRRCHX-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The chlorophenyl moiety enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that amidoximes, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, making them candidates for further development as antimicrobial agents. Studies have demonstrated that derivatives of amidoxime can effectively target bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the chlorophenyl group is believed to enhance the compound's ability to interact with cancer cell membranes, promoting cytotoxic effects.

Case Studies

  • Antiviral Activity : A study on substituted benzamide analogues reported that compounds similar to this compound exhibited significant antiviral activity against human adenovirus (HAdV). These compounds showed sub-micromolar potency and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .
  • Mechanistic Insights : Research has highlighted the role of amidoximes in modulating cellular pathways related to cancer progression. For example, specific derivatives were shown to inhibit key enzymes involved in tumor metabolism, leading to reduced growth rates in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
2-(4-Bromophenyl)-N-hydroxyethanimidamideModerate antimicrobial activityBromine substitution affects reactivity
2-(4-Methylphenyl)-N-hydroxyethanimidamideLower anticancer efficacyMethyl group alters lipophilicity

The presence of the chlorophenyl group in this compound imparts specific electronic and steric properties that enhance its reactivity and biological activity compared to its analogs.

Q & A

Q. Basic Research Focus

  • Reaction Optimization : Use Lewis acids (e.g., BF₃ or AlCl₃) to catalyze isomerization steps and minimize byproduct formation, as demonstrated in selective crystallization methods for related chlorophenyl derivatives .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction homogeneity and intermediate solubility .
  • Temperature Control : Maintain temperatures between 40–60°C during condensation steps to balance reaction kinetics and thermal stability .
  • Purity Validation : Implement inline monitoring via TLC or HPLC to track reaction progress and isolate intermediates at ≥95% purity.

Q. Table 1: Example Synthesis Parameters

StepSolventTemperature (°C)CatalystYield (%)
Cyclohexanone FormationDCM50H₂SO₄78
IsomerizationToluene60AlCl₃85

Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what parameters should be prioritized?

Q. Basic Research Focus

  • NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm aromatic proton environments (δ 7.2–7.5 ppm for chlorophenyl) and hydroxyethanimidamide moiety (δ 8.1–8.3 ppm for NH) .
  • IR Spectroscopy : Validate functional groups via O-H stretch (~3200 cm⁻¹) and C=N imine vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ at m/z 213.05 (C₈H₁₀ClN₂O₂) and fragmentation patterns for impurity analysis .

Advanced Tip : Couple 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

How can researchers address contradictions in reported biological activity data for this compound across different studies?

Q. Advanced Research Focus

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin assays) to reduce variability .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify confounding factors in in vivo vs. in vitro bioactivity .
  • Dose-Response Analysis : Use Hill slope modeling to differentiate true activity from non-specific effects at high concentrations .

Q. Table 2: Example Bioactivity Discrepancies

StudyIC₅₀ (μM)Cell LineAssay Type
Smith et al. (2023)12.4MCF-7MTT
Lee et al. (2024)45.2MCF-7Resazurin

What methodological strategies are effective in resolving isomerization challenges during synthesis?

Q. Advanced Research Focus

  • Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., BINOL-phosphoric acids) to bias cis/trans isomer ratios during cyclization .
  • Selective Crystallization : Use solvent mixtures (e.g., ethanol/water) to preferentially crystallize the desired isomer based on solubility differences .
  • In Situ Monitoring : Apply Raman spectroscopy to track isomer ratios in real time and adjust reaction conditions .

How can in silico modeling guide the development of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or CYP450 enzymes) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with activity trends .
  • ADMET Prediction : Apply SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .

What analytical methods are essential for quantifying this compound in biological matrices?

Q. Basic Research Focus

  • HPLC-UV/Vis : Use a C18 column (λ = 254 nm) with acetonitrile/water (70:30) mobile phase .
  • LC-MS/MS : Employ MRM transitions (213.05 → 154.03) for high sensitivity in plasma or tissue homogenates .
  • Validation Criteria : Ensure linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) per ICH guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-N-hydroxyethanimidamide
Reactant of Route 2
2-(4-Chlorophenyl)-N-hydroxyethanimidamide

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